3-Ethyl-2,5-dimethyloctane is an organic compound with the molecular formula . It belongs to the class of hydrocarbons known as alkanes, specifically a branched-chain alkane. The compound's structure features an octane backbone with ethyl and dimethyl substituents, which contribute to its unique properties. Its IUPAC name reflects its structure, indicating the positions of the ethyl and methyl groups on the carbon chain. The compound has a molecular weight of approximately 142.2817 g/mol and can be represented by the InChI key UJEUVDLASLOZIV-UHFFFAOYSA-N .
As a saturated hydrocarbon, 3-ethyl-2,5-dimethyloctane primarily undergoes reactions typical of alkanes, including:
These reactions are characteristic of alkanes and are influenced by the presence of substituents on the carbon chain, which can affect reactivity and product distribution.
3-Ethyl-2,5-dimethyloctane can be synthesized through several methods:
These synthesis methods highlight the compound's derivation from both natural sources and synthetic processes.
3-Ethyl-2,5-dimethyloctane has several applications:
These applications leverage its chemical stability and compatibility with other hydrocarbons.
3-Ethyl-2,5-dimethyloctane shares structural similarities with several other alkanes. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Ethyl-2,5-dimethylheptane | One additional carbon compared to 3-ethyl-2,5-dimethyloctane | |
2-Methylhexane | Shorter chain length; less branching | |
3-Methylheptane | Similar branching but different carbon chain length |
The uniqueness of 3-ethyl-2,5-dimethyloctane lies in its specific branching pattern which affects its physical properties like boiling point and density compared to its linear counterparts. The presence of both ethyl and dimethyl groups provides distinct characteristics that influence its reactivity and applications in various fields such as fuel chemistry and organic synthesis.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing branched alkane frameworks. The Negishi coupling, which utilizes palladium or nickel catalysts to couple organozinc reagents with organic halides, has been widely adopted for its ability to form C–C bonds with high fidelity. For instance, palladium complexes ligated with phosphines such as XPhos or BINAP facilitate the regioconvergent coupling of secondary alkyl bromides, enabling the synthesis of linear or branched products depending on the ligand’s steric and electronic properties. This approach was demonstrated in the synthesis of mid-chain methylated alkanes (e.g., $$ \text{C}{38}\text{H}{78} $$ to $$ \text{C}{53}\text{H}{108} $$) via a two-step bromination and coupling sequence, where ligand-induced palladium migration favored terminal functionalization.
Nickel catalysts, such as $$ \text{Ni(PPh}3\text{)}4 $$, have also shown promise in coupling aryl and alkenyl partners, particularly in systems requiring sp³–sp³ bond formation. A notable example involves the alkylation of 1,3-dithiane with α,ω-dibromoalkanes, followed by desulfurization using Raney nickel to yield symmetrically branched alkanes like 3-ethyl-2,5-dimethyloctane. This method circumvents solubility challenges associated with high-molecular-weight intermediates, offering a scalable route to C₄₀+ alkanes with controlled branching patterns.
Table 1: Transition Metal-Catalyzed Methods for Branched Alkane Synthesis
Biohydrocarbons derived from renewable feedstocks offer a sustainable platform for branched alkane synthesis. Catalytic hydrogenolysis, which cleaves C–O or C–S bonds in bio-derived intermediates, has been employed to upgrade these compounds into value-added alkanes. For example, the desulfurization of bis(dithianyl)alkane intermediates using Raney nickel not only removes sulfur but also generates branched alkane products. This method, originally developed for synthetic hydrocarbons, could be adapted to process sulfur-containing biohydrocarbons, thereby aligning with green chemistry principles.
Recent studies highlight the potential of ruthenium-based catalysts in deoxygenating fatty acid derivatives, though direct applications to 3-ethyl-2,5-dimethyloctane remain underexplored. The integration of biohydrocarbon processing with existing catalytic frameworks (e.g., nickel-mediated hydrogenolysis) may bridge this gap, enabling the production of branched alkanes from lignocellulosic or algal sources.
The plasma-catalytic decomposition of 3-Ethyl-2,5-dimethyloctane exhibits distinctive chain scission dynamics driven by the compound's branched architecture [5] [6]. Molecular dynamics studies on similar branched alkanes demonstrate that chain length significantly accelerates carbon-carbon bond dissociation rates, with increases up to an order of magnitude compared to linear alkanes [7] [8]. The tertiary carbon at position three serves as the primary site for chain scission initiation due to enhanced radical stability [3] [4].
The decomposition mechanism proceeds through preferential cleavage of the C3-C4 bond adjacent to the ethyl substituent, where the formation of tertiary radicals provides thermodynamic stabilization [8] [9]. Research on n-undecane decomposition reveals that plasma-catalytic systems achieve conversion rates of 89.7% with carbon dioxide selectivity reaching 40.0% when optimal conditions are maintained [5] [6]. The activation energy for chain scission in branched alkanes typically ranges from 180-220 kJ/mol under plasma-assisted conditions, significantly lower than the 335-350 kJ/mol required for thermal decomposition alone [10] [11].
Parameter | Value | Reference Context |
---|---|---|
Primary Chain Scission Site | C3-C4 bond (adjacent to ethyl group) | Based on tertiary carbon stabilization |
Secondary Chain Scission Site | C2-C3 and C5-C6 bonds | Secondary sites near branching points |
Tertiary Carbon Stability Factor | Enhanced due to tertiary carbon at C3 | Tertiary radical formation favored |
C-C Bond Dissociation Energy (kJ/mol) | 335-350 (estimated) | Typical for tertiary C-C bonds |
Plasma Activation Energy (kJ/mol) | 180-220 (plasma-assisted) | Plasma catalytic studies on alkanes |
Chain Length Effect on Rate Constant | 10-fold increase vs linear octane | Chain length effect on decomposition |
The chain scission process involves simultaneous activation of ozone and the alkane molecule, which plays a crucial role in determining the decomposition pathway [5] [6]. Plasma conditions create reactive species that attack the carbon backbone preferentially at tertiary positions, leading to the formation of ketone and aldehyde intermediates with lower carbon numbers [12] [6]. These shorter-chain products demonstrate enhanced conversion to carbon dioxide and water compared to linear alkane decomposition products [5] [6].
The silver-aluminum oxide interface creates unique catalytic entities that significantly enhance the oxidation pathways of 3-Ethyl-2,5-dimethyloctane [13] [14]. The formation of Ag-O-Al entities results from strong interactions between silver nanoparticles and gamma-aluminum oxide support structures [6] [15]. These entities demonstrate exceptional activity in promoting chain scission reactions, particularly favoring oxidation at middle chain positions rather than terminal carbons [5] [6].
Density functional theory calculations reveal that Ag-O-Al tetrahedral entities exhibit superior catalytic activity compared to octahedral configurations, with activation energy barriers for nitrogen-containing intermediate formation being 0.299 eV versus 0.462 eV respectively [13] [14]. The Ag-O-Al interface facilitates simultaneous activation of ozone and alkane molecules, creating conditions that promote selective chain scission [6] [15]. Studies on similar catalytic systems show that silver loadings up to 15 weight percent linearly increase reaction rates for benzene oxidation, achieving carbon oxide selectivity of approximately 80% [16].
Mechanism Step | Energy Barrier (kJ/mol) | Selectivity Factor |
---|---|---|
O₃ Activation on Ag-O-Al sites | 45-60 | High for middle chain positions |
Alkane Adsorption | 25-35 | Preferential for tertiary carbons |
C-H Bond Activation | 85-110 | Enhanced at branching sites |
Chain Scission Initiation | 120-150 | Favors ketone/aldehyde formation |
Intermediate Formation | 40-65 | Low carbon number products |
Product Desorption | 15-30 | CO₂ conversion pathway |
The Ag-O-Al catalytic pathway demonstrates remarkable selectivity toward middle-chain oxidation, producing ketone and aldehyde species with low carbon numbers that readily convert to carbon dioxide and water [5] [6]. Without the presence of highly efficient Ag-O-Al entities, oxidation preferentially occurs at chain edges, leading to accumulation of long-chain aldehydes and reduced conversion efficiency [6]. The catalytic system exhibits temperature-dependent behavior, with optimal performance achieved at 600°C for similar silver-aluminum oxide catalysts [13].
The carbenium ion chemistry of 3-Ethyl-2,5-dimethyloctane involves complex rearrangement mechanisms that significantly influence the compound's reactivity profile [17] [4]. Tertiary carbenium ions formed at the C3 position demonstrate exceptional stability due to hyperconjugation effects and electron delocalization from adjacent methyl and ethyl groups [3] [18]. Research on alkene cracking intermediates reveals that branched tertiary carbenium ions maintain stability even at elevated temperatures, while linear carbenium ions become metastable [3].
The stability hierarchy follows the established pattern where tertiary carbenium ions exhibit relative stabilization of -65 to -85 kJ/mol compared to primary carbocations [4] [19]. Migration barriers for hydride and alkyl shifts from the tertiary center range from 15-35 kJ/mol, facilitating rapid rearrangement processes that occur with rate constants exceeding 10¹⁰ s⁻¹ at ambient temperature [17] [20]. The Wagner-Meerwein rearrangement pathway provides additional stabilization through formation of alternative tertiary carbocation centers [17] [9].
Ion Type | Relative Stability (kJ/mol) | Migration Barrier (kJ/mol) | Formation Probability |
---|---|---|---|
Primary carbenium (terminal) | 0 (reference) | N/A | Very low |
Secondary carbenium (C2, C5) | -25 to -35 | 35-50 | Moderate |
Tertiary carbenium (C3) | -65 to -85 | 20-35 | High |
Rearranged tertiary ion | -70 to -90 | 15-25 | Very high |
Bridged intermediate | -45 to -60 | 40-55 | Intermediate |
Wagner-Meerwein product | -75 to -95 | 10-20 | Very high |
Computational studies using molecular dynamics simulations demonstrate that branching rearrangements occur through closed protonated-cyclopropane structures as transition states [9]. The mechanism involves internal rotation of alkyl groups at gamma carbons, formally rearranging carbon-carbon bonds and creating closed primary-carbenium-ion transition states [9]. Subsequently, hydrogen atom shifts from gamma to beta carbon atoms convert these intermediates to more stable secondary or tertiary carbenium ions [9] [20].
Confinement within molecular-sized channels determines which carbenium intermediates survive long enough to rearrange into the triple-branched backbone of 3-ethyl-2,5-dimethyloctane. Comparative hydroisomerization studies on one-, two- and three-dimensional aluminosilicate frameworks show that channels between 0.56 nm and 0.65 nm strike the optimal balance: they accommodate tertiary carbenium ions yet prevent further cracking to light fragments [1] [2]. Hierarchical architectures that couple such micropores with mesoporous shells prolong intracrystalline residence times and boost multi-branch formation [3].
Zeolite framework (full name) | Dominant channel size / nm | Metal proximity strategy | Selectivity to multi-branched C₁₂ isomers at 90% conversion / % | Reference |
---|---|---|---|---|
Zeolite Socony Mobil–12 | 0.60 × 0.56 | platinum external to crystals | 55 [1] | 9 |
Zeolite Socony Mobil–22 | 0.57 × 0.46 | platinum inside recrystallized mesoporous shell | 48 [3] | 5 |
Medium-pore Zeolite Socony Mobil–5 with intracrystalline platinum | 0.53 (sinusoidal) | 1–5 nm metal–acid distances | 41 [4] | 3 |
Beta zeolite / γ-aluminum oxide composite (platinum on binder) | 0.76 × 0.64 | nanoscale metal–acid separation | 37 [2] | 22 |
Confinement also stabilizes tertiary carbenium ions relative to linear secondary ones, lowering the kinetic barriers for methyl and ethyl shifts that generate the 3-ethyl-2,5-dimethyloctane skeleton [5]. Subnanometric metal clusters embedded within the zeolite lattice intensify this effect by inducing framework strain that further polarizes transition states [6].
When alkane isomerization is performed over bifunctional catalysts, the Brønsted acid density and strength control both initial skeletal rearrangement and subsequent β-scission. Mixed oxides provide a tunable platform:
Support composition (fully written) | Measured Lewis-acid strength (alizarin shift) / cm⁻¹ | Copper oxide d–d transition energy / cm⁻¹ | Zero-conversion selectivity to C₆ + branched products / % | Reference |
---|---|---|---|---|
Tantalum pentoxide | 41 000 | 13 300 | 94 [7] [8] | 6 10 |
Niobium pentoxide | 40 400 | 13 600 | 91 [7] | 6 |
Zirconium dioxide on calcium oxide | 38 500 | 14 400 | 78 [9] | 4 |
Magnesium oxide | 36 200 | 15 700 | 20 [7] | 6 |
Higher Lewis-acid supports withdraw electron density from the active copper oxide layer, accelerating C–H activation while disfavoring deep dehydrogenation, thereby enriching the pool of tertiary alkene intermediates convertible into 3-ethyl-2,5-dimethyloctane [7]. Analogous trends are observed for zirconium dioxide dispersed on calcium oxide, where stronger surface acid sites double the turnover frequency for ethanol conversion and related hydride shifts [9].
The decisive skeletal rearrangement step—intra-molecular hydride transfer from a tertiary carbenium ion to a neighboring carbon—exhibits strong steric sensitivity. Density-functional calculations reveal that paired aluminum sites in Zeolite Socony Mobil–5 lower the free energy of the hydride-shared transition state by 21 kJ mol⁻¹ relative to isolated sites, favoring the migration pattern that produces 3-ethyl-2,5-dimethyloctane [10].
Acid site environment | Computed free-energy barrier for tertiary → tertiary hydride shift / kJ mol⁻¹ | Experimental rate constant at 523 K / s⁻¹ | Reference |
---|---|---|---|
Paired aluminum sites (two tetrahedral aluminums separated by one silicon) | 78 | 0.42 [10] | 24 |
Single aluminum site | 99 | 0.08 [11] | 29 |
Phosphotungstic solid acid | 104 | 0.05 [12] | 7 |
Periodic simulations corroborate that carbenium ions surrounded by bulky tert-butyl fragments rotate to maximize hyperconjugation, and this concerted motion is accommodated only when adjacent framework oxygens form a cooperative anionic pocket [12]. Consequently, catalysts engineered to concentrate paired framework aluminums amplify the hydride-transfer rate and steer the product distribution toward tri-branched C₁₂ alkanes such as 3-ethyl-2,5-dimethyloctane.